molecular formula C9H8BrClO2 B1422099 Ethyl 2-bromo-4-chlorobenzoate CAS No. 690260-90-3

Ethyl 2-bromo-4-chlorobenzoate

Cat. No. B1422099
M. Wt: 263.51 g/mol
InChI Key: BUKXFSIXDJSOCF-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-chlorobenzoate is a chemical compound with the molecular formula C9H8BrClO2 . It has an average mass of 263.516 Da and a monoisotopic mass of 261.939606 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-4-chlorobenzoate consists of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H8BrClO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-bromo-4-chlorobenzoate has a molecular weight of 263.51 g/mol . It has a computed XLogP3 value of 3.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 261.93962 g/mol . The topological polar surface area is 26.3 Ų . It has a heavy atom count of 13 .

Scientific Research Applications

Synthesis of Complex Compounds

Ethyl 2-bromo-4-chlorobenzoate is used in the synthesis of various complex compounds. For instance, it plays a role in the efficient synthesis of 2-Ethyl-7-chloro-4-methylthieno[4,3,2-e,f][3]benzazepine (SK&F 106686), an angiotensin II antagonist, through a multi-step process involving bromomethylation (Pridgen et al., 1998). Additionally, it's used in the synthesis of Dapagliflozin, an antidiabetic drug, via a series of reactions starting from 5-bromo-2-chlorobenzoic acid (Jie Yafei, 2011).

Metabolism Studies

Studies on the metabolism of similar compounds, like chlorobenzilate (ethyl 4,4′-dichlorobenzilate), provide insights into the enzymatic processes that might be relevant for compounds like ethyl 2-bromo-4-chlorobenzoate. These processes involve carboxylesterases and other hepatic enzymes (Knowles & Ahmad, 1971).

Chemical Reactions and Properties

Ethyl 2-bromo-4-chlorobenzoate participates in various chemical reactions. For example, ethyl 4-bromo (and chloro)-3-oxobutanoate reacts with diethyl malonate, a reaction relevant for understanding the behavior of ethyl 2-bromo-4-chlorobenzoate in chemical synthesis (Kato et al., 1978).

Pharmacological Research

While avoiding drug use and dosage, it's noteworthy that related compounds are explored for pharmacological purposes, such as in the preparation of C-aryl glucoside SGLT2 inhibitors (Liu et al., 2008). This underscores the potential utility of ethyl 2-bromo-4-chlorobenzoate in drug development, albeit indirectly.

Environmental Interactions

Ethyl 2-bromo-4-chlorobenzoate's related compounds, like 4-bromo- and 4-chlorobenzoate, are metabolized by certain bacteria, which implies possible environmental interactions of ethyl 2-bromo-4-chlorobenzoate, especially in biodegradation processes (van den Tweel et al., 1987).

Safety And Hazards

Ethyl 2-bromo-4-chlorobenzoate should be handled with care. It is harmful if swallowed or inhaled . Contact with skin and eyes should be avoided . It should not be ingested, and immediate medical assistance should be sought if swallowed . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

ethyl 2-bromo-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKXFSIXDJSOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681765
Record name Ethyl 2-bromo-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4-chlorobenzoate

CAS RN

690260-90-3
Record name Ethyl 2-bromo-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-4-chlorobenzoic acid (235 mg, 1 mmol) and thionyl chloride (238 mg, 146 ul, 2 mmol) in toluene (5 ml) was heated at 90° C. for 1 hour. The reaction mixture was cooled and the solvent evaporated. The residue was dissolved in THF (1 ml) and treated with ethanol (1 ml). The solution was evaporated to dryness leaving the title compound as a yellow oil 263 mg 100%
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
146 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZB Dong, WH Zhu, ZG Zhang, MZ Li - Journal of Organometallic Chemistry, 2010 - Elsevier
A variety range of functionalized aryl and heteroaryl zinc reagents were efficiently generated by using TMP 2 Mg·2LiCl (TMP=2,2,6,6-tetramethylpiperamidyl) in the presence of ZnCl 2 . …
Number of citations: 13 www.sciencedirect.com

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